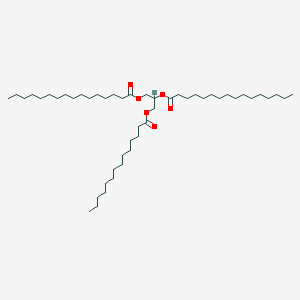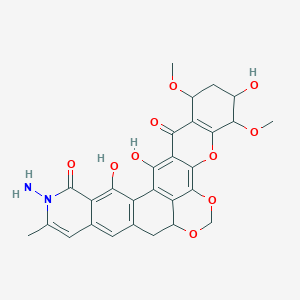
Actinoplanone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinoplanone C is a natural product found in Actinoplanes with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Actinoplanone C, along with other actinoplanones, has been identified as a cytotoxic compound. In a study, actinoplanones C and G showed very strong cytotoxicity against HeLa cells, with this compound exhibiting this effect at less than 0.00004 microgram/ml dosage (Kobayashi et al., 1988). This indicates its potential use in cancer research, particularly for its cytotoxic effects on tumor cells.
Antimicrobial Properties
The study by Kobayashi et al. also revealed that this compound possesses strong antimicrobial activities against bacteria and the rice blast fungus. This suggests its potential application in the development of new antimicrobial agents, especially considering the ongoing challenges with antibiotic resistance (Kobayashi et al., 1988).
Role in Actinobacteria Metabolism
This compound is produced by Actinoplanes species, which belong to the Actinobacteria phylum. Actinobacteria are known for their extensive secondary metabolism and production of many clinically significant antibiotics. Understanding the role of compounds like this compound in the metabolism and ecological function of Actinobacteria can provide insights into the discovery of novel bioactive compounds (Barka et al., 2015).
Insights into Actinobacteria's Genetic Potential
Research on this compound and related compounds can contribute to the broader understanding of the genomic potential of Actinobacteria. This has implications in biotechnology and pharmaceutical research, especially for the discovery of new drugs and therapeutic agents (van Bergeijk et al., 2020).
Eigenschaften
CAS-Nummer |
116200-80-7 |
|---|---|
Molekularformel |
C28H26N2O10 |
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
6-amino-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C28H26N2O10/c1-9-4-10-5-11-6-14-17-19(15(11)21(32)16(10)28(35)30(9)29)23(34)20-22(33)18-13(36-2)7-12(31)24(37-3)26(18)40-27(20)25(17)39-8-38-14/h4-5,12-14,24,31-32,34H,6-8,29H2,1-3H3 |
InChI-Schlüssel |
JEPWIBXDSCLXAC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |
Kanonische SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |
Synonyme |
Actinoplanone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)


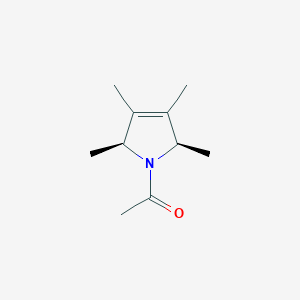
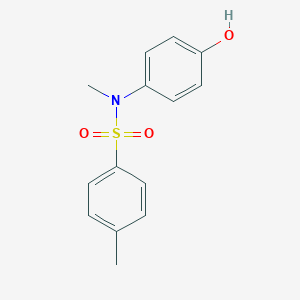
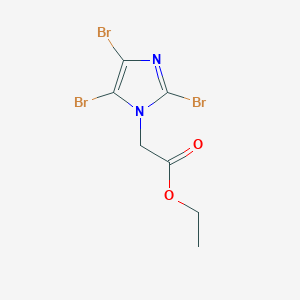





![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)
